4-[(Benzyloxy)methyl]-1-Boc-piperidine
Description
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 4-(phenylmethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(20)19-11-9-16(10-12-19)14-21-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 |
InChI Key |
ZMXQSXFBPWGOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-1-Boc-piperidine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the benzyloxymethyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with benzyl chloromethyl ether in the presence of a base to introduce the benzyloxymethyl group.
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]-1-Boc-piperidine can undergo various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form a benzyloxycarbonyl group.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxycarbonyl derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(Benzyloxy)methyl]-1-Boc-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]-1-Boc-piperidine involves its ability to act as a protecting group for the piperidine nitrogen, thereby preventing unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring. The benzyloxymethyl group can also be cleaved under specific conditions, providing additional versatility in synthetic applications .
Comparison with Similar Compounds
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 122860-33-7)
- Structural Similarity : 0.97
- Key Differences : Replaces the Boc group with a benzyloxycarbonyl (Cbz) group and substitutes benzyloxymethyl with hydroxymethyl.
- Implications: The Cbz group is cleaved via hydrogenolysis, offering an alternative deprotection strategy compared to Boc .
- Applications : Intermediate in peptide synthesis and drug candidates requiring orthogonal protection strategies .
1-Cbz-4-(aminomethyl)piperidine (CAS 157023-34-2)
- Structural Similarity : 0.95
- Key Differences: Features an aminomethyl group instead of benzyloxymethyl.
- Implications :
- The primary amine enables further functionalization (e.g., amide bond formation) but requires protection during synthesis.
- Increased basicity due to the amine group may affect pharmacokinetics in drug candidates.
- Applications : Precursor for bioactive molecules, including kinase inhibitors and antiviral agents .
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (CAS 10314-99-5)
4-Anilino-1-Boc-piperidine (Item No. 29119)
4-Benzyloxy-2,6-difluorophenylboronic acid
- Key Differences : Boronic acid replaces the piperidine core, and the benzyloxy group is attached to a fluorinated benzene ring.
- Implications :
- Applications : Building block for fluorinated pharmaceuticals and materials science .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound | Not Provided | C₁₈H₂₅NO₃ | Boc, benzyloxymethyl | Opioid intermediates, drug synthesis |
| Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | 122860-33-7 | C₁₅H₁₉NO₃ | Cbz, hydroxymethyl | Peptide synthesis, orthogonal protection |
| 1-Cbz-4-(aminomethyl)piperidine | 157023-34-2 | C₁₅H₂₀N₂O₂ | Cbz, aminomethyl | Kinase inhibitors, antiviral agents |
| Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | 10314-99-5 | C₁₄H₁₆ClNO₃ | Cbz, chlorocarbonyl | Custom pharmaceutical intermediates |
| 4-Anilino-1-Boc-piperidine | 29119 | C₁₆H₂₂N₂O₂ | Boc, anilino | Opioid precursor (e.g., fentanyl analogs) |
| 4-Benzyloxy-2,6-difluorophenylboronic acid | Not Provided | C₁₃H₁₁BF₂O₂ | Benzyloxy, boronic acid, fluorine | Suzuki-Miyaura couplings, fluorinated drugs |
Research Findings and Trends
- Protection Group Strategies : Boc is preferred for acid-labile intermediates, while Cbz is used in hydrogenation-compatible syntheses .
- Substituent Effects : Benzyloxymethyl groups enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs, whereas hydroxymethyl groups improve solubility for parenteral formulations .
- Reactivity : Chlorocarbonyl and boronic acid derivatives are pivotal in diversifying molecular architectures through cross-coupling and amidation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[(Benzyloxy)methyl]-1-Boc-piperidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the Boc (tert-butoxycarbonyl) group can be introduced to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by benzyloxymethylation at the 4-position using benzyl chloromethyl ether. Reaction optimization should consider temperature (-78°C for sensitive intermediates) and stoichiometric control to minimize side reactions like carbamate decomposition .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., Boc group resonance at ~1.4 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture and strong acids/bases, which can cleave the carbamate .
- Safety : Use fume hoods, nitrile gloves, and safety goggles. Although acute toxicity data are limited for this compound, structurally similar piperidine derivatives (e.g., 4-Benzylpiperidine) may cause skin/eye irritation .
Q. What analytical techniques are critical for purity assessment?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor impurities.
- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) mobile phase; Boc-protected compounds typically exhibit Rf = 0.4–0.6 .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Enantioselective deprotonation using chiral bases like sec-BuLi/(-)-sparteine complexes can generate chiral centers. Computational modeling (DFT) predicts thermodynamic control favoring pro-S hydrogen removal, but experimental selectivity remains moderate (er = 87:13). Optimize reaction time and temperature (-78°C) to suppress competing pathways (e.g., carbamate addition) .
Q. What strategies resolve contradictions in reported hazards for piperidine derivatives?
- Data Reconciliation : Cross-reference SDSs for analogous compounds (e.g., 4-Benzylpiperidine vs. Benzyl piperidinecarboxylates ). Discrepancies in irritation/toxicity data may arise from purity variations (>99% vs. ≤100%) or functional group differences. Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate risks .
Q. How does this compound interact with biological macromolecules in drug discovery?
- Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., opioid receptors). Molecular docking simulations can predict binding poses, leveraging the benzyloxy group’s hydrophobicity for π-π stacking .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
